![molecular formula C14H12N4O5S2 B4368687 1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B4368687.png)
1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid
Overview
Description
1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid is a highly specialized compound notable for its complex structure and unique functional groups
Preparation Methods
Synthetic routes and reaction conditions: : The synthesis of 1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid involves multi-step reactions typically starting with pyrazole derivatives. The key steps often include:
N-alkylation: : Introduction of the methyl group at the nitrogen position of the pyrazole ring.
Carbonylation: : Formation of the carboxylic acid group via carbonylation reactions.
Sulfonamide formation: : Attachment of the methylsulfonyl group to the benzothiazole ring through nucleophilic substitution reactions.
Industrial production methods: : On an industrial scale, these steps are streamlined to ensure high yield and purity. Standard procedures involve using catalytic agents and optimized reaction conditions (temperature, pressure, and solvents) to facilitate the efficient production of the compound.
Chemical Reactions Analysis
Types of reactions: : 1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid undergoes various types of chemical reactions:
Oxidation: : This compound can be oxidized to introduce further functional groups or modify existing ones.
Reduction: : Reduction reactions can be employed to alter the compound's oxidation state.
Substitution: : The compound is prone to nucleophilic and electrophilic substitution reactions, particularly at reactive sites such as the sulfonamide and benzothiazole rings.
Common reagents and conditions: : Typical reagents used include:
Oxidizing agents: : Hydrogen peroxide, potassium permanganate.
Reducing agents: : Sodium borohydride, lithium aluminum hydride.
Substituents: : Halogens, amines, and other nucleophiles or electrophiles under appropriate conditions (temperature, solvent choice).
Major products: : Reactions can yield a variety of products depending on the conditions and reagents, including:
Oxidized derivatives: : Such as carboxylic acids and ketones.
Reduced forms: : Alcohols or hydrocarbons.
Substituted compounds: : Varying by the nucleophiles or electrophiles introduced.
Scientific Research Applications
Chemistry: : In organic chemistry, 1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid serves as a building block for the synthesis of more complex molecules.
Biology: : Biologically, this compound is studied for its potential interactions with various biomolecules, aiding in understanding cellular processes and enzyme functions.
Medicine: : In the medical field, it is explored for its therapeutic potential, including possible anti-inflammatory, antimicrobial, and anticancer properties, due to its ability to interact with specific molecular targets.
Industry: : Industrially, the compound's unique properties make it useful in developing specialty chemicals, materials, and potentially pharmaceuticals.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Enzyme inhibition: : The benzothiazole moiety can bind to active sites of enzymes, altering their function.
Receptor interaction: : The structure allows binding to specific receptors, modulating biological responses.
Signal transduction pathways: : By interacting with key molecules, it influences cellular signaling pathways.
Comparison with Similar Compounds
Unique features:
Similar compounds
1-methyl-5-(aminocarbonyl)-1H-pyrazole-4-carboxylic acid: : Lacks the benzothiazole and sulfonamide groups, resulting in different chemical properties and applications.
6-methylsulfonyl-1,3-benzothiazol-2-yl derivatives: : These compounds may share some similarities but differ significantly in their functional group arrangement and reactivity.
Sulfonamide-linked pyrazole derivatives: : Have similar core structures but lack the specific combination of functional groups present in 1-methyl-5-({[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]amino}carbonyl)-1H-pyrazole-4-carboxylic acid.
Properties
IUPAC Name |
1-methyl-5-[(6-methylsulfonyl-1,3-benzothiazol-2-yl)carbamoyl]pyrazole-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O5S2/c1-18-11(8(6-15-18)13(20)21)12(19)17-14-16-9-4-3-7(25(2,22)23)5-10(9)24-14/h3-6H,1-2H3,(H,20,21)(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHWDHGPJKFCPNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=C(C=N1)C(=O)O)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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